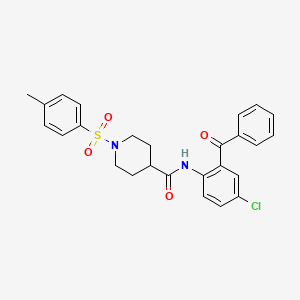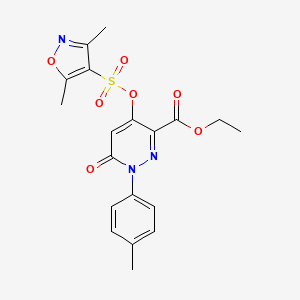![molecular formula C19H24O3Si B2523506 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid CAS No. 310409-17-7](/img/structure/B2523506.png)
3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid, also known as TBDPS-OP, is a chemical compound used in organic synthesis. It is a highly versatile reagent that is widely used in the field of organic chemistry. The compound is known for its ability to protect functional groups in organic molecules, making it an essential tool in the synthesis of complex organic compounds.
Applications De Recherche Scientifique
Synthesis of Complex Organic Molecules :
- Overman and Rishton (2003) explored the use of 3-[(tert-butyldiphenylsilyl)oxy]propanoic acid derivatives in synthesizing complex organic molecules like 3-(S)-[(tert-butyldiphenylsilyl)oxy]-2-butanone. This compound acts as an intermediate in various organic syntheses, showcasing its utility in the construction of complex molecular structures (Overman & Rishton, 2003).
Organometallic Chemistry Applications :
- Patra, Merz, and Metzler‐Nolte (2012) demonstrated the use of this compound derivatives in organometallic chemistry. They synthesized and characterized planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, indicating the compound's relevance in organometallic syntheses and potential medicinal applications (Patra, Merz, & Metzler‐Nolte, 2012).
Silanol Synthesis :
- Glekas and Sieburth (2001) researched the synthesis of silanols using this compound derivatives. They found that the presence of a tert-butyl group and the absence of a second internal nucleophile limits the efficiency of silanol synthesis. This study provides insight into the nuances of using this compound in silanol synthesis (Glekas & Sieburth, 2001).
Pharmaceutical Intermediate Synthesis :
- Wang and Lindsey (2021) used this compound derivatives in the synthesis of AD-Dihydrodipyrrins, which are relevant to the development of native chlorophylls and bacteriochlorophylls. This showcases its role in the synthesis of biologically significant compounds, potentially useful in pharmaceutical applications (Wang & Lindsey, 2021).
Chemical Reaction Catalysis and Modification :
- Denmark, Wynn, and Beutner (2002) discussed the use of tert-butyldimethylsilyl ketene acetal, a related derivative, as a promoter in aldol addition reactions. This study highlights the potential of this compound derivatives in facilitating and modifying chemical reactions (Denmark, Wynn, & Beutner, 2002).
Role in Synthesis of Novel Organic Compounds :
- Maag and Rydzewski (1992) described the use of tert-butyldiphenylsilyl derivatives in synthesizing novel organic compounds like carbocyclic nucleosides. This research suggests the versatility of this compound derivatives in creating diverse organic structures (Maag & Rydzewski, 1992).
Applications in Polymer Science :
- Ishizone, Han, Okuyama, and Nakahama (2003) utilized tert-butyldimethylsilyl-protected oligo(ethylene glycol) methacrylates, related to this compound, for anionic polymerization, resulting in water-soluble polymethacrylates. This indicates its use in advanced polymer science for creating specific polymer structures (Ishizone, Han, Okuyama, & Nakahama, 2003).
Diverse Chemical Synthesis :
- The compound's derivatives have been used in the synthesis of various complex chemical structures, including those with applications in pharmacology, polymer science, and organic chemistry, showcasing its versatility as a chemical intermediate.
Mécanisme D'action
The TBDPS group is a protecting group for alcohols . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . The novel features that they highlight are the increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups .
Safety and Hazards
The safety information for 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
As a building block in organic chemistry, 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid has potential for various applications in the synthesis of complex molecules. Its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups makes it a valuable tool in the field .
Propriétés
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3Si/c1-19(2,3)23(22-15-14-18(20)21,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCLRMHYSJYSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
310409-17-7 |
Source


|
| Record name | 3-[(tert-butyldiphenylsilyl)oxy]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2523429.png)
![(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2523430.png)
![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2523431.png)
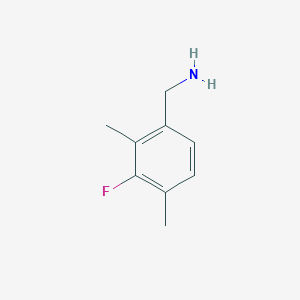
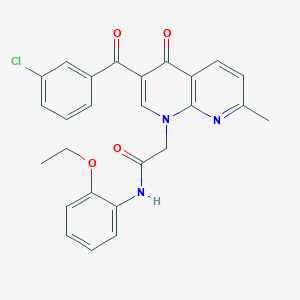
![methyl 4-methyl-3-((10-oxo-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B2523437.png)

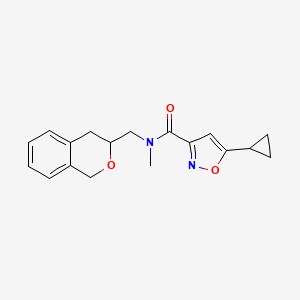

![(E)-4-(Dimethylamino)-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]but-2-enamide](/img/structure/B2523442.png)
